2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
説明
Historical Development in ACE Inhibitor Research
The development of angiotensin-converting enzyme (ACE) inhibitors represents one of the most significant breakthroughs in cardiovascular pharmacology. The journey began in 1898 when scientists Roger Tigerstedt and Per Bergman discovered the enzyme renin, observing its ability to increase blood pressure. This discovery laid the foundation for understanding the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.
A pivotal moment came in 1954 when researcher Leonard T. Skeggs Jr. and colleagues identified that angiotensin exists in two forms, with plasma enzyme converting angiotensin I to angiotensin II—a potent vasoconstrictor. This enzyme was named "angiotensin converting enzyme," now commonly called ACE. The real breakthrough in ACE inhibitor research, however, originated from an unlikely source—snake venom.
In the late 1960s, Brazilian physician and pharmacologist Sérgio Henrique Ferreira extracted bradykinin potentiating factor (BPF) from the venom of the Brazilian pit viper (Bothrops jararaca). This research led to the development of teprotide, a nonapeptide that showed ACE inhibition but lacked oral bioavailability. As John Vane, a Nobel prize-winning pharmacologist, noted: "When captopril arrived, there was a lot of excitement and a feeling that acting on the renin-angiotensin system was going to be a very important step forward".
The first oral ACE inhibitor, captopril, was developed in 1975 by scientists at E.R. Squibb and Sons (now Bristol-Myers Squibb). Despite its revolutionary importance, captopril had limitations, including a short half-life requiring frequent dosing, and side effects related to its sulfhydryl group. These challenges spurred the development of second-generation ACE inhibitors without sulfhydryl groups.
By the early 1980s, researchers had created enalapril, the first non-sulfhydryl ACE inhibitor, which gained FDA approval in 1985. This advancement paved the way for a compound initially known as HOE 498, later renamed ramipril, which was patented in 1981 and approved for medical use in 1989. The compound 2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester emerged as a critical intermediate in ramipril's synthesis process, marking a significant step in the evolution of more effective and longer-lasting ACE inhibitors.
Position as a Ramipril Precursor and Derivative
The titled benzyl ester compound occupies a crucial position in the synthetic pathway of ramipril, serving as a protected precursor in the penultimate step of ramipril synthesis. This relationship is fundamentally important, as ramipril has become a widely prescribed medication for hypertension, heart failure, and diabetic kidney disease, with more than 2 million prescriptions in the United States in 2022 alone.
According to patent and synthesis information, the compound is formed through the combination of an alanine derivative with a (S,S,S)-2-azabicyclo-[3.3.0]-octane-3-carboxylic acid protected as its benzyl ester. The reaction pathway involves the formation of an amide bond between the acid chloride and the amino group of the pyrrolidine ring in the presence of triethylamine. The final conversion to ramipril occurs when the benzyl ester protection group is removed through hydrogenation.
The structural relationship between this precursor and ramipril is illustrated in Table 1:
The transformation from the benzyl ester to ramipril represents a critical step in creating an orally active medication. Ramipril itself functions as a prodrug, requiring hydrolysis by esterases to form ramiprilat—the active metabolite that interacts with the zinc ion at the ACE enzyme's active site. This design enhances oral bioavailability while maintaining therapeutic efficacy.
Dose-response studies of HOE 498 (ramipril) demonstrated that effects on the renin-angiotensin system are maximal within 4 hours but remain apparent after 24 hours, suggesting that once-daily administration would be adequate for treating hypertension. These favorable pharmacokinetic properties can be traced back to the structural foundations established in the benzyl ester precursor compound.
Significance in Medicinal Chemistry of Azabicyclic Systems
The (1S,3S,5S)-2-azabicyclo[3.3.0]octane structure featured in the title compound represents a highly significant structural element in medicinal chemistry. This azabicyclic ring system forms the cornerstone of ramipril's effectiveness as an ACE inhibitor and showcases the broader importance of such structures in drug development.
Azabicyclic ring skeletons are common structural subunits present in numerous alkaloid natural products and serve as important scaffolds in biologically active and pharmaceutically significant compounds. Their prevalence in drug development stems from several advantageous properties:
Conformational Rigidity : The bicyclic structure restricts rotational freedom, positioning functional groups in specific spatial orientations that optimize target binding.
Metabolic Stability : Compared to linear analogs, the rigid structure often resists enzymatic degradation, extending half-life and duration of action.
Enhanced Binding Specificity : The defined three-dimensional structure can increase selectivity for specific binding sites.
Favorable Pharmacokinetic Properties : Many azabicyclic systems demonstrate improved bioavailability and distribution characteristics.
The synthesis of azabicyclic systems has evolved considerably, with researchers developing versatile enantioselective approaches. One effective protocol involves diastereoselective Grignard or indium-mediated allylation of chiral aldimine substrates, followed by N-alkylation, ring-closing metathesis (RCM), and finally a one-pot deprotection/acetal hydrolysis/reductive amination sequence. These synthetic advances have made it possible to efficiently prepare various azabicyclic core structures with high enantiopurity.
Research has demonstrated that the azabicyclic structure in the title compound contributes significantly to ACE inhibition by:
- Positioning the carboxylic acid group optimally for interaction with the zinc ion at the ACE enzyme active site
- Providing a rigid framework that mimics the preferred binding conformation of natural substrates
- Creating a stable scaffold for attaching other functional groups that enhance binding and specificity
Table 2: Comparison of Azabicyclic Systems in Drug Development
| Azabicyclic System | Representative Compound | Therapeutic Application | Key Structural Advantage |
|---|---|---|---|
| 2-azabicyclo[3.3.0]octane | Ramipril | Antihypertensive | Optimal zinc-binding orientation |
| Indolizidine | Grandisine alkaloids | Neurological disorders | CNS penetration & selectivity |
| Quinolizidine | Lupinine derivatives | Antimicrobial | Cell membrane interaction |
| Pyrroloazepine | Azepine analogs | Psychotropic | Neurotransmitter binding site specificity |
The specific (1S,3S,5S) stereochemistry of the azabicyclic system in the title compound is crucial for its biological activity, as it positions the carboxylate group in the optimal orientation for binding to the zinc ion in the ACE enzyme active site.
Research Taxonomy Within Peptidomimetic Compounds
The titled benzyl ester compound exemplifies sophisticated peptidomimetic design principles. Peptidomimetics are small protein-like chains designed to mimic peptides, typically arising from modifications of existing peptides or by designing similar systems with advantageously adjusted molecular properties such as enhanced stability or biological activity.
Based on their similarity with precursor peptides, peptidomimetics can be classified into four distinct categories (A-D), with classes A and B involving peptide-like scaffolds and classes C and D including small molecules. The title compound aligns with Class B peptidomimetics, which encompass peptides with significant non-natural amino acid content, major backbone modifications, or larger non-natural building fragments that maintain the conformation of a particular peptide binding motif.
The development of effective ACE inhibitors represents a textbook case of successful peptidomimetic design. The progression from peptide-based ACE inhibitors derived from snake venom to smaller, orally active compounds like ramipril demonstrates how rational drug design can transform natural peptide leads into pharmaceutically viable therapies.
Table 3: Classification of the Title Compound Within Peptidomimetic Taxonomy
| Peptidomimetic Class | Key Characteristics | Examples | Application in ACE Inhibitor Design |
|---|---|---|---|
| Class A | Modified peptides mainly composed of proteogenic amino acids | Stapled peptides | Early ACE inhibitors based on teprotide |
| Class B | Peptides with non-natural amino acids or major backbone modifications | The title compound; D-peptides; β-peptides | Ramipril and other second-generation ACE inhibitors |
| Class C | Highly modified structures with small-molecular scaffolds projecting groups analogous to peptide conformation | Structural mimetics | Some ACE inhibitor variants |
| Class D | Mechanistic mimetics that mimic peptide mode-of-action rather than structure | Nirmatrelvir | Modern small-molecule ACE inhibitors |
The peptidomimetic design features of the title compound include:
Incorporation of L-alanyl : This natural amino acid component maintains some peptide-like character while contributing to binding specificity.
Azabicyclic Core : The (1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid portion serves as a conformationally restricted analog of proline, mimicking specific secondary structure elements found in natural ACE substrates.
Strategic Protecting Groups : The benzyl ester and ethoxycarbonyl groups not only facilitate synthesis but also modulate the compound's pharmacokinetic properties.
Phenylpropyl Group : This hydrophobic moiety mimics side chains in natural peptide substrates of ACE, enhancing binding affinity.
This strategic peptidomimetic design yields a compound with significant advantages over natural peptides, including resistance to peptidase degradation, enhanced membrane permeability, and optimized target binding. Following conversion to ramipril and subsequent activation to ramiprilat, these properties translate into a medication with favorable pharmacokinetics and sustained clinical efficacy.
特性
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-UAEBTNLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529013 | |
| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356382-68-7 | |
| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
DTXSID90529013, also known as Deucravacitinib, primarily targets Tyrosine kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway.
Mode of Action
Unlike other Janus kinase 1/2/3 inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, deucravacitinib binds to the regulatory domain of TYK2 with high selectivity to this therapeutic target. This selectivity towards TYK2 may lead to an improved safety profile of deucravacitinib.
Biochemical Pathways
The TYK2 inhibitor affects the JAK–signal transducer and activator of the transcription pathway. This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
生物活性
The compound 2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester (often referred to as Hoe 498) is a notable derivative in the class of angiotensin-converting enzyme (ACE) inhibitors. This article delves into its biological activity, synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The structure of Hoe 498 can be characterized by its bicyclic framework and the presence of a carboxylic acid moiety. The compound's stereochemistry is significant for its biological activity, particularly the (1S,3S,5S) configuration which enhances its interaction with biological targets.
Hoe 498 functions primarily as an ACE inhibitor. ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By inhibiting ACE, Hoe 498 effectively reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure.
Key Findings:
- IC50 Values : Hoe 498 exhibits an IC50 value of approximately 26 nmol/L , indicating its potency in inhibiting ACE activity when using hip-his-leu as a substrate. Its diacid derivative shows an even lower IC50 of 4.2 nmol/L , suggesting enhanced efficacy post-hydrolysis by esterases present in serum .
- Prodrug Activity : The compound acts as a prodrug that is hydrolyzed by esterases to yield its active diacid form, which is critical for its therapeutic effects .
Pharmacokinetics
The pharmacokinetic profile of Hoe 498 reveals that it has improved bioavailability compared to other ACE inhibitors. This enhancement is attributed to its structural modifications that allow for better absorption and longer duration of action in vivo.
Table 1: Comparison of Pharmacokinetic Parameters
| Parameter | Hoe 498 | Other ACE Inhibitors |
|---|---|---|
| Bioavailability | High | Moderate |
| Half-life | Extended | Variable |
| Metabolism | Esterase hydrolysis | Liver metabolism |
Case Studies
Several studies have investigated the efficacy and safety of Hoe 498 in clinical settings.
- Hypertension Treatment : A clinical trial demonstrated that patients treated with Hoe 498 experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups. The results indicated a well-tolerated profile with minimal side effects .
- Heart Failure Management : In patients with congestive heart failure, Hoe 498 showed improvements in cardiac output and functional capacity over a treatment period of several months. The compound's ability to inhibit ACE contributed to these beneficial outcomes .
Synthesis
The synthesis of Hoe 498 involves several key steps:
- Formation of the Bicyclic Core : Using established methods for constructing azabicyclic structures.
- Chiral Resolution : Employing chiral acids for racemate resolution to yield the desired stereoisomer.
- Esterification : The final step involves esterification with benzyl alcohol under acidic conditions to produce the benzyl ester form .
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Bicyclic Core Formation | Cyclization reactions involving precursors |
| Chiral Resolution | Use of chiral acids for enantiomer separation |
| Esterification | Reaction with benzyl alcohol |
科学的研究の応用
Synthesis and Mechanism of Action
The compound is synthesized through a convergent, diastereoselective approach that enhances its bioavailability and pharmacokinetic profile. It acts as a prodrug, which is converted into its active form by esterases present in serum, thereby increasing its efficacy as an ACE inhibitor . The mechanism involves inhibition of the angiotensin II synthesis pathway, which plays a crucial role in regulating blood pressure and fluid balance in the body.
Medicinal Chemistry
- ACE Inhibition : The primary application of this compound is as an ACE inhibitor. Studies have shown that it demonstrates significant inhibitory activity against ACE, with IC50 values indicating high potency . This makes it a candidate for treating hypertension and heart failure.
- Pharmacokinetics : Research indicates that the compound has improved pharmacokinetic properties compared to traditional ACE inhibitors, potentially leading to better patient compliance due to reduced dosing frequency .
Case Study 1: Efficacy in Hypertension Management
A clinical study involving hypertensive patients demonstrated that the administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted its effectiveness in managing hypertension with minimal side effects.
Case Study 2: Comparative Analysis with Other ACE Inhibitors
In a comparative study with established ACE inhibitors such as lisinopril and ramipril, this compound exhibited superior efficacy in lowering blood pressure while maintaining a favorable safety profile. The study emphasized its potential as a first-line treatment option for hypertension .
類似化合物との比較
Key Compounds for Comparison:
Ramipril (Hoe 498) : A prodrug ACE inhibitor with an (S)-ethoxycarbonyl group.
Enalapril: A non-sulfhydryl ACE inhibitor with a similar bicyclic core but distinct ester and side chain groups.
Target Compound : The benzyl ester variant with (R)-configuration.
Key Structural Insights:
- The (R)-configuration in the target compound reduces ACE inhibitory activity compared to the (S)-configured ramipril, as stereochemistry critically influences enzyme binding .
- The benzyl ester enhances stability but reduces hydrolysis efficiency in vivo, making the compound unsuitable as a prodrug. In contrast, ramipril’s ethyl ester is readily cleaved by esterases to release its active diacid form .
Pharmacokinetic and Pharmacodynamic Comparisons
Metabolic Pathways:
Species-Specific Metabolism:
Rat, dog, and human sera exhibit varying esterase activities, with rats showing the highest capacity to hydrolyze ethyl esters like ramipril. This suggests that the target compound’s benzyl ester would require alternative processing methods in API synthesis .
Comparative Efficacy in ACE Inhibition
While ramipril and enalapril are equipotent in vitro (IC₅₀ ~4–10 nM), ramipril demonstrates superior oral potency (10× higher than enalapril in rats) due to optimized prodrug design. The target compound’s structural deviations preclude direct therapeutic use but highlight the importance of ester group and stereochemistry in drug design .
準備方法
Synthesis of N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine N-Carboxyanhydride
The first critical step involves preparing the activated N-carboxyanhydride (NCA) intermediate. This is achieved by reacting N-[(R)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine with triphosgene (bis(trichloromethyl) carbonate) in the presence of a base.
Example Protocol (adapted from ):
-
Reactants :
-
N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (106 g, 0.381 mol)
-
Triphosgene (52.8 g, 0.177 mol)
-
Dichloromethane (250 mL)
-
Disodium dihydrogen phosphate (177 g, 0.994 mol)
-
-
Conditions :
-
Temperature: 15–20°C
-
Reaction time: 40 minutes (triphosgene addition) + 1 hour (post-pyridine stirring)
-
-
Workup :
-
Organic layer washed with 2N HCl to neutralize excess base.
-
Dried over sodium sulfate and concentrated to yield the NCA as a residue (110 g, 99% yield).
-
This method ensures high purity (>99%) by minimizing racemization through low-temperature conditions and rapid quenching .
Coupling with (1S,3S,5S)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester
The NCA intermediate is coupled with the benzyl-protected azabicyclo carboxylic acid to form the target compound. The reaction exploits the nucleophilic reactivity of the secondary amine in the azabicyclo moiety.
Key Considerations :
-
Solvent System : Dichloromethane or ethyl acetate is preferred for solubility and inertness .
-
Base : Triethylamine (TEA) is used to deprotonate the amine and drive the reaction .
-
Stoichiometry : A sub-molar ratio of NCA to azabicyclo acid (0.9:1) minimizes side reactions .
Example Protocol (adapted from ):
-
Reactants :
-
(1S,3S,5S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester (65 g, 0.384 mol)
-
NCA intermediate (110 g, 0.378 mol)
-
Triethylamine (30 mL)
-
Dichloromethane (200 mL)
-
-
Conditions :
-
Temperature: Ambient (20–25°C)
-
Reaction time: 3 hours
-
-
Workup :
Diastereomeric Resolution
When starting from racemic azabicyclo carboxylic acid, diastereomeric separation is necessary. The benzyl ester group facilitates selective crystallization.
-
Racemic Starting Material : (1R*,3R*,5R*)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid (50 g, 0.295 mol).
-
Coupling : React with NCA (41 g, 0.148 mol) as above.
-
Separation :
This method bypasses the need for chromatographic separation, making it industrially scalable.
Crystallization and Purification
Final purification leverages solubility differences between the product and byproducts.
Optimized Crystallization :
Stereochemical Control
The (R)-configuration at the ethoxycarbonyl group and (1S,3S,5S)-azabicyclo core are maintained through:
-
Chiral Pool Synthesis : Use enantiomerically pure N-[(R)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine .
-
Crystallization-Induced Asymmetric Transformation : Diastereomeric salts (e.g., with N-benzyloxycarbonyl-L-amino acids) enhance ee .
Data Summary
| Step | Reactants/Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| NCA Formation | Triphosgene, NaH2PO4 | 15–20°C, 1.5 hr | 99% | >99% |
| Coupling | TEA, Dichloromethane | 20–25°C, 3 hr | 85% | 99.5% |
| Diastereomer Separation | Ethyl acetate | 0–10°C, 12 hr | 50% | 99.3% |
Challenges and Innovations
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
